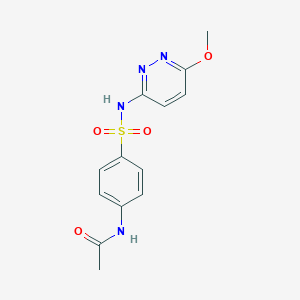
1,2-Octadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Octadiene is a colorless liquid hydrocarbon with a chemical formula of C8H14. It is an important intermediate in the production of various chemicals, including fragrances, flavors, and polymers. In recent years, 1,2-octadiene has gained attention due to its potential use as a renewable feedstock in the production of bio-based chemicals. In
作用机制
The mechanism of action of 1,2-octadiene is not well understood, but it is believed to act as a mutagen and carcinogen. Studies have shown that exposure to 1,2-octadiene can cause DNA damage and increase the risk of cancer. It is also believed to have toxic effects on the liver, kidneys, and reproductive system.
Biochemical and Physiological Effects
1,2-Octadiene has been shown to have a variety of biochemical and physiological effects. Studies have shown that exposure to 1,2-octadiene can cause oxidative stress, DNA damage, and lipid peroxidation. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, 1,2-octadiene has been shown to have neurotoxic effects, including the impairment of cognitive function and motor skills.
实验室实验的优点和局限性
The advantages of using 1,2-octadiene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential carcinogenicity make it a hazardous material to work with, and precautions must be taken to ensure the safety of researchers.
未来方向
There are several future directions for research on 1,2-octadiene. One area of research is the development of safer and more efficient methods for synthesizing 1,2-octadiene. Another area of research is the identification of the mechanism of action of 1,2-octadiene and its effects on human health. Additionally, research is needed to explore the potential use of 1,2-octadiene as a bio-based feedstock in the production of chemicals and polymers. Finally, more research is needed to identify safer alternatives to 1,2-octadiene for use in lab experiments.
In conclusion, 1,2-octadiene is an important intermediate in the production of various chemicals, but its potential toxicity and carcinogenicity make it a hazardous material to work with. Further research is needed to develop safer methods for synthesizing 1,2-octadiene, identify its mechanism of action, and explore its potential use as a bio-based feedstock.
合成方法
The most common method for synthesizing 1,2-octadiene is through the dehydrogenation of 1,2-octanediol. This process involves the use of a catalyst, such as copper chromite or platinum, to remove two hydrogen atoms from the diol molecule, resulting in the formation of 1,2-octadiene. Other methods for synthesizing 1,2-octadiene include the dehydrohalogenation of 1,2-dihalooctanes and the dehydrogenation of 1,2-octanediol using a heterogeneous catalyst.
科学研究应用
1,2-Octadiene has been used in various scientific research applications, including as a monomer in the production of synthetic polymers, as a building block in the synthesis of fragrances and flavors, and as a feedstock in the production of bio-based chemicals. It has also been used as a reactant in the synthesis of various organic compounds, such as alcohols, aldehydes, and carboxylic acids.
属性
CAS 编号 |
1072-19-1 |
|---|---|
产品名称 |
1,2-Octadiene |
分子式 |
C8H14 |
分子量 |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
InChI 键 |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
规范 SMILES |
CCCCCC=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)